molecular formula C9H11Cl B1580996 (Chloromethyl)ethylbenzene CAS No. 26968-58-1

(Chloromethyl)ethylbenzene

Cat. No. B1580996
CAS RN: 26968-58-1
M. Wt: 154.63 g/mol
InChI Key: IYRCFBNKBGBMIT-UHFFFAOYSA-N
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Description

(Chloromethyl)ethylbenzene is a derivative of benzene, where one of the hydrogens on the CH3 group is replaced by a chlorine atom . It is also known as 1-chloro-4-(chloromethyl)benzene, with a molecular formula of C7H6Cl2 .


Synthesis Analysis

The synthesis of (Chloromethyl)ethylbenzene can be achieved through the chloromethylation of aromatic compounds. A study shows that treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .


Molecular Structure Analysis

The molecular structure of (Chloromethyl)ethylbenzene consists of a benzene ring with a chloromethyl group attached to it .


Physical And Chemical Properties Analysis

(Chloromethyl)ethylbenzene, similar to ethylbenzene, is likely to be a colorless liquid. Ethylbenzene exhibits a range of physical and chemical properties that contribute to its versatility in various industrial applications. Its chemical structure consists of a six-carbon aromatic ring, known as a benzene ring, with an ethyl group (two carbon atoms) attached .

Scientific Research Applications

Chloromethylation of Alkylbenzenes and Polystyrenes

Chloromethyl methyl ether-stannic chloride treatments of various alkylbenzenes, including ethylbenzene, result in ortho-products, highlighting the chloromethylation process in chemical synthesis (Pinell et al., 1984).

Orientation in Chloromethylation Reactions

Research shows that chloromethylation of ethylbenzene and similar compounds leads to the formation of ortho and para isomers. The ratio of these isomers varies depending on the substituent, indicating the specificity of chloromethylation reactions (Nazarov & Semenovsky, 1958).

Polymer Synthesis

Ethyl-substituted polyarylmethylenes are created by reacting ethylbenzene with bis(chloromethyl)benzene, demonstrating an application in polymer chemistry. The use of 13C nuclear magnetic resonance spectroscopy helps in understanding the structure and polymerization mechanisms of these products (Blincow & Pritchard, 1987).

Catalytic Activities in Chemical Reactions

Chloromethyl polystyrene supported dendritic copper complexes, prepared using solid-phase synthesis, show promising catalytic activities in the oxidation of ethylbenzene. This illustrates the role of chloromethyl groups in developing efficient catalysts for organic reactions (Yang, 2012).

Metallocene Catalysts for Ethylene Polymerization

The use of hydroxylated chloromethylated-styrene/divinylbenzene copolymer as a support for various catalysts in the polymerization of ethylene in gas phase signifies its application in advanced polymerization techniques (Chung et al., 2002).

Oxidation of Ethylbenzene in Catalysis

The oxidation of ethylbenzene using dioxygen was significantly improved using a new catalytic system that combined solid catalysts with an ionic liquid layer. This demonstrates the innovation in catalytic systems involving chloromethyl groups (Talik et al., 2020).

Safety And Hazards

Ethylbenzene, a compound similar to (Chloromethyl)ethylbenzene, is considered hazardous. It is highly flammable, may be fatal if swallowed and enters airways, harmful if inhaled, may cause respiratory irritation, may cause drowsiness or dizziness, suspected of causing cancer, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The chloromethylation of aromatic compounds, including the synthesis of (Chloromethyl)ethylbenzene, is a promising area of research. The development of environmentally friendly catalysts that are active under mild conditions is an important future direction . Additionally, the chloromethylation reaction of aromatic compounds was performed successfully by micellar catalysis in oil/water biphasic system at high reactant loadings that exceeded the solubilization capacity of micellar solutions .

properties

IUPAC Name

1-(chloromethyl)-2-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl/c1-2-8-5-3-4-6-9(8)7-10/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRCFBNKBGBMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Chloromethyl)ethylbenzene

CAS RN

26968-58-1
Record name Benzene, (chloromethyl)ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026968581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (chloromethyl)ethylbenzene
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AA Khalaf, HA Albar, SO Bahaffi - Revue Roumaine de Chimie, 2006 - revroum.lew.ro
The major alkylation products of benzene with 3-chloro-(2-chloromethyl)-1-propene (1) and H2SO4 catalyst were 1, 1-di (chloromethyl) ethylbenzene (2), three simple isomeric dimers …
Number of citations: 1 revroum.lew.ro
DF Hoeg, DI Lusk, EP Goldberg - Journal of Polymer Science …, 1964 - Wiley Online Library
Work of Kharasch and his associates some two decades ago, however, suggested a potentially simple route to structures of this type (3). These workers observed that nearly …
Number of citations: 32 onlinelibrary.wiley.com
T Zhou, R Shao, S Chen, X He, J Qiao, J Zhang - Journal of Power Sources, 2015 - Elsevier
… [171] used chloromethyl ethylbenzene and 1-methylimidazole to synthesize a monomer containing imidazolium, then polymerized it with styrene to get an imidazolium anion-exchange …
Number of citations: 85 www.sciencedirect.com
MR Hassan - 2015 - era.library.ualberta.ca
In recent years, there has been considerable interest in gaining a fundamental understanding of nanoparticle (NP) synthesis and reactivity due to their wide applicability in the fields of …
Number of citations: 2 era.library.ualberta.ca

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